molecular formula C14H13NO3 B6364164 5-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% CAS No. 376592-71-1

5-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%

Cat. No. B6364164
CAS RN: 376592-71-1
M. Wt: 243.26 g/mol
InChI Key: IEUDVRLMPZODHW-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)nicotinic acid, also known as 5-Methyl-2-methoxyphenylnicotinic acid (5-MMPNA) is a synthetic compound that has many applications in scientific research. It has been used in a variety of studies in the fields of biochemistry, physiology, pharmacology, and toxicology. 5-MMPNA can be synthesized in the laboratory from simple starting materials and can be used in a variety of laboratory experiments.

Scientific Research Applications

5-MMPNA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in the study of its mechanism of action. It has also been used in the study of the biochemical and physiological effects of various drugs, such as amphetamine and cocaine. 5-MMPNA has also been used in the study of the pharmacokinetics of various drugs, and in the study of the toxicology of various compounds.

Mechanism of Action

The mechanism of action of 5-MMPNA is not fully understood. However, it is thought to act as an inhibitor of MAO, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO by 5-MMPNA has been shown to result in an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPNA have been studied in a variety of animal models. It has been shown to have a number of beneficial effects, such as the reduction of anxiety and depression-like behaviors in mice, and the improvement of memory and learning in rats. In addition, 5-MMPNA has been shown to have neuroprotective effects, as it has been demonstrated to reduce the levels of oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

5-MMPNA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize and is readily available from chemical suppliers. In addition, it is a relatively stable compound, with a long shelf-life. However, there are some limitations to its use in laboratory experiments. For example, it is not a very potent inhibitor of MAO, and its effects on neurotransmitter levels in the brain are relatively weak.

Future Directions

The potential future directions for research involving 5-MMPNA are numerous. One possible direction is to further explore its biochemical and physiological effects in animal models. In addition, further research could be conducted to explore the potential therapeutic applications of 5-MMPNA, such as its use in the treatment of anxiety and depression. Another possible direction for research is to explore the potential for 5-MMPNA to be used as a drug delivery system, as it has been shown to have neuroprotective effects. Finally, further research could be conducted to explore the potential of 5-MMPNA to modulate the activity of other enzymes, such as acetylcholinesterase.

Synthesis Methods

The synthesis of 5-MMPNA involves several steps. The first step is the preparation of the starting material, 4-methoxyphenylacetic acid, by the catalytic hydrogenation of p-methoxyacetophenone. This is followed by the condensation of this starting material with 2-methylpyridine and the subsequent reaction of the resulting product with sodium nitrite to give 5-MMPNA. The reaction is typically carried out in aqueous solution at a temperature of between 20 and 25°C.

properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)12(5-9)10-6-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUDVRLMPZODHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680859
Record name 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-5-methylphenyl)nicotinic acid

CAS RN

376592-71-1
Record name 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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